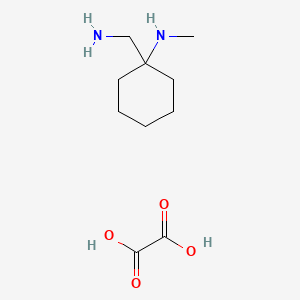
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid” is a chemical compound. Oxalic acid is a strong dicarboxylic acid that occurs in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine .
Synthesis Analysis
The synthesis of oxalic acid has been studied in various contexts. For instance, direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex has been reported . Another study discussed the modulated self-assembly of metal–organic frameworks, which could potentially involve oxalic acid . Additionally, the electrochemical reduction of CO2 to oxalic acid in nonaqueous solvents using a Pb catalyst has been explored .Molecular Structure Analysis
The molecular structure of oxalic acid has been studied in various contexts. For instance, multicomponent solids of 9-ethyladenine and oxalic acid have been detected and characterized . Another study discussed the mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate .Chemical Reactions Analysis
Chemical reactions involving oxalic acid have been studied in the context of volumetric chemical analysis and acid/base equilibria & titrations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxalic acid have been studied in various contexts. For instance, a study discussed the structuring-agent role in physical and chemical properties of Mo/SiO2 catalysts . Another study discussed the effect of oxalic acid treatment on conductive coatings formed by Ni@Ag core–shell nanoparticles .Aplicaciones Científicas De Investigación
1-(Aminomethyl)-N-methylcyclohexan-1-amine
Compound Synthesis: This compound serves as a versatile reagent for compound synthesis . It is employed as a pivotal reagent for synthesizing an array of compounds, including heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics .
Catalyst for Various Reactions: The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Ligand for Protein and Enzyme Investigations: The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .
Oxalic Acid
Fungal and Bacterial Metabolism: Oxalic acid and oxalates are secondary metabolites secreted by fungi, bacteria, and plants. They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates .
Prevention of Kidney Stones: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates can be used in the prevention of kidney stones .
Diagnostic Tool: Oxalic acid can be used as a diagnostic tool for determination of oxalic acid content .
Antifungal Factor: Oxalic acid can act as an antifungal factor against plant pathogenic fungi .
Analytical Chemistry: Oxalic acid is a commonly used titrant in acid-base titrations and can be used to determine the concentration of various cations, including iron, calcium, and magnesium .
Metallurgical Industry: Oxalic acid plays a crucial role in the metallurgical industry, where many experts use it for metal extraction, refining, and electroplating .
Mecanismo De Acción
The mechanism of action of oxalic acid has been studied in various contexts. For instance, it has been found that oxalic acid can be used as an analytical reagent and general reducing agent . Another study discussed the catalytic ozonation of oxalic acid in aqueous solution in the presence of manganese ions .
Safety and Hazards
Oxalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious burns to the respiratory tract, throat, and nose. If oxalic acid vapor or dust is inhaled it can cause nervousness, mucous membrane ulcers, vomiting, headache, nosebleed, back pain (as a result of kidney damage), weakness, and emaciation . It is also reactive and may react violently with certain substances .
Direcciones Futuras
The future directions of research involving oxalic acid include its use in the formation of conductive metallic coatings with low sintering temperature, which can be successfully applied for replacement of currently used silver-based nanoinks in printed electronics . Another direction is the use of oxalic acid in the preharvest treatment of lemon fruits to enhance their antioxidant system, reducing the postharvest incidence of decay .
Propiedades
IUPAC Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBZTXJQWXDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)
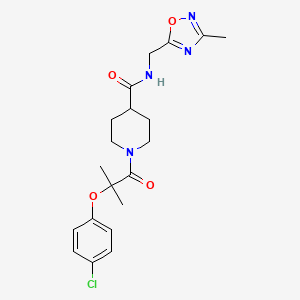
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)



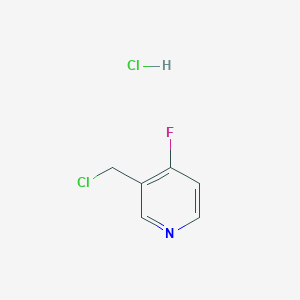
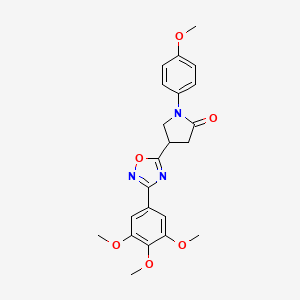
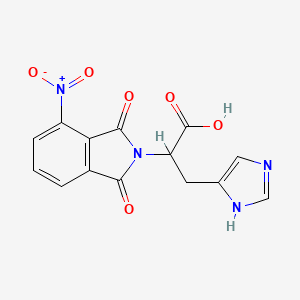
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)
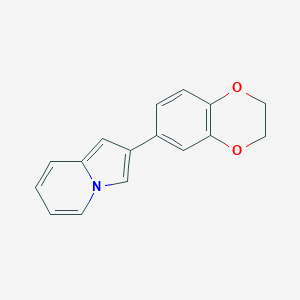
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)